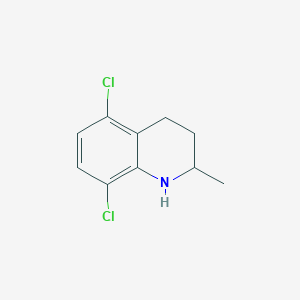
2-Cyclopentyl-5-ethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-5-ethylindoline is an organic compound belonging to the indoline family, characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-5-ethylindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This reaction proceeds under reflux conditions in methanol, yielding the desired indoline derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopentyl-5-ethylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indolines and indoles, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Aplicaciones Científicas De Investigación
2-Cyclopentyl-5-ethylindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Indoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-5-ethylindoline involves its interaction with specific molecular targets and pathways. As a muscarinic antagonist, it can bind to muscarinic receptors, inhibiting their activity and leading to various physiological effects. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparación Con Compuestos Similares
Cyclopentolate: Another muscarinic antagonist used in ophthalmology.
Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles share structural similarities and biological activities.
Uniqueness: 2-Cyclopentyl-5-ethylindoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21N |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
2-cyclopentyl-5-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H21N/c1-2-11-7-8-14-13(9-11)10-15(16-14)12-5-3-4-6-12/h7-9,12,15-16H,2-6,10H2,1H3 |
Clave InChI |
QEJNABUXUOQXPO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NC(C2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


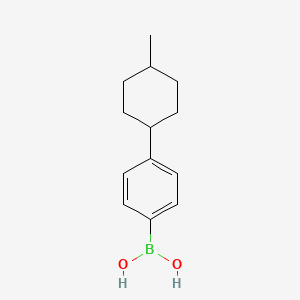
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)

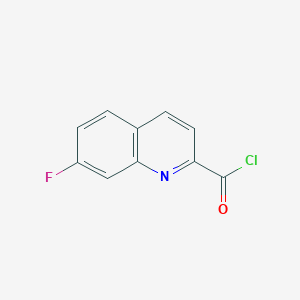
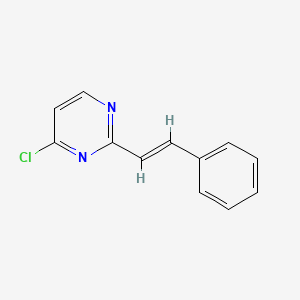
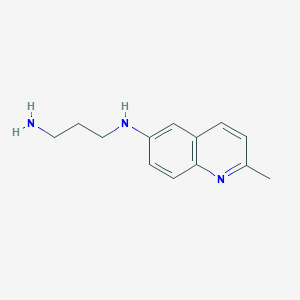
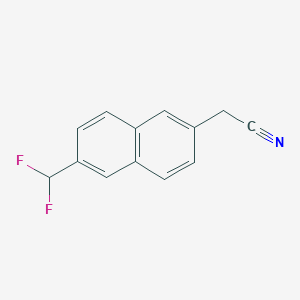
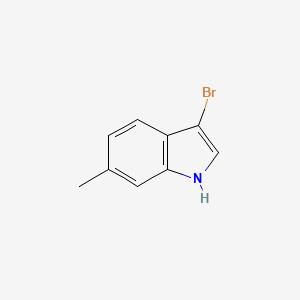
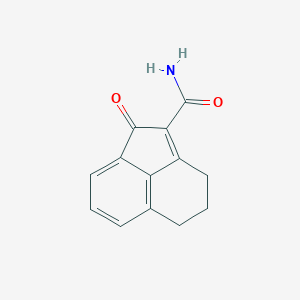
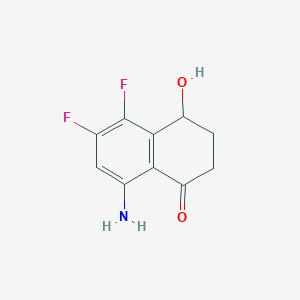
![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)


